molecular formula C14H18O6 B015520 Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside CAS No. 3162-96-7

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Cat. No. B015520
CAS RN: 3162-96-7
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-BTZLDLHRSA-N
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Description

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is used as a chiral building block and an important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical and pharmaceutical research .


Synthesis Analysis

The synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside involves the application of a procedure to the synthesis of benzylidene acetals of ethyl thioglycosides . The product is purified by simple precipitation without the need for chromatographic separation .


Molecular Structure Analysis

The molecular formula of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is C14H18O6 . It has a structure that includes a pyran ring and a benzylidene group .


Chemical Reactions Analysis

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside can undergo condensation reactions with acetobromoglucose, resulting in the formation of new compounds . The benzylidene group can also be removed in a debenzylation reaction .


Physical And Chemical Properties Analysis

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a solid at 20°C . It has a specific rotation of +100.0 to +110.0 deg (C=2, acetone) .

Scientific Research Applications

  • Structural Analysis : Garden et al. (2001) reported that Methyl 4,6-O-benzylidene-2,3-bis-O-(organostannylmethyl)-α-D-glucopyranosides exhibit four-coordinate tin centers in both solution and solid state, with different molecular arrangements in the solid state (Garden, Harrison, Howie, Rufino, & Wardell, 2001).

  • Chemical Synthesis Enhancement : Liotta et al. (2014) found that using 2,6-dimethylbenzaldehyde in the formation of 4,6-O-benzylidene from methyl α-D-mannopyranoside restores selectivity and facilitates recovery for reuse in chemical synthesis (Liotta, Chalmers, Marshall, Ferreira, Mullen, & Pace, 2014).

  • Antimicrobial Potential : Kawsar et al. (2013) identified that Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-α-D-glucopyranoside (2) exhibits promising antimicrobial properties, suggesting potential for further development (Kawsar, Kabir, Bhuiyan, & Manik, 2013).

  • Halogenation Reactions : Khan and Patel (1990) explored the halogenation reactions of derivatives of D-glucose and sucrose, including methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, highlighting its role in complex chemical transformations (Khan & Patel, 1990).

  • Antibacterial and Antifungal Activities : A study by Kawsar et al. (2012) showed that acylated derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside display moderate to good antimicrobial activity (Kawsar, Kabir, Manik, Hossain, & Anwar, 2012).

  • Trisaccharide Derivative Formation : Takeo (1979) demonstrated that the Koenigs-Knorr reaction with methyl 4,6-O-benzylidene-α-D-glucopyranoside forms a trisaccharide derivative, a precursor to methyl β-laminarabioside (Takeo, 1979).

  • Oxidation Studies : Y. Kondo and Takao (1973) studied the oxidation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside, resulting in various ketone and acetal products, indicating its utility in oxidation reactions (Kondo & Takao, 1973).

  • Educational Use in Synthetic Carbohydrate Chemistry : Demchenko, Pornsuriyasak, and Meo (2006) presented a one-step procedure for synthesizing Methyl 4,6-O-benzylidene-α-D-glucopyranoside in an educational setting, providing practical experience in synthetic carbohydrate chemistry (Demchenko, Pornsuriyasak, & Meo, 2006).

Safety And Hazards

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

Future Directions

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside continues to be used as a chiral building block and an important intermediate in the preparation of different sugars . Its use as an intermediate in chemical and pharmaceutical research is also expected to continue .

properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-BTZLDLHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953584
Record name (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
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Product Name

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

CAS RN

3162-96-7
Record name Methyl 4,6-O-benzylidene-α-D-glucopyranoside
Source CAS Common Chemistry
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Record name (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Record name Methyl 4,6-O-benzylidene-α-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CEF Rickard, PD Woodgate, Z Zhao - Acta Crystallographica Section …, 1998 - scripts.iucr.org
The structures of the η6-tricarbonylchromium complexes of four methyl 4,6-O-benzylidene-α-glucopyranosides, (2)–(5), have been determined, as well as that of the free …
Number of citations: 6 scripts.iucr.org
SMA Kawsar, A Kabir, MM Manik… - Chemical Sciences …, 2012 - go.gale.com
Methyl 4, 6-O-benzylidene-aD-glucopyranoside (1) was selectively converted to methyl 4, 6-0-benzylidene-2-0-(2, 6dichlorobenzoyl)-[alpha]-D-glucopyranoside (2) by reaction with 2, 6-…
Number of citations: 6 go.gale.com
K Takeo - 1977 - pascal-francis.inist.fr
Keyword (fr) DIHOLOSIDE SYNTHESE KOENIGS KNORR GLUCOPYRANOSIDE (O-BENZYLIDENE-4, 6 O-METHYL-1) GLUCOPYRANOSYLE (TETRA-O-ACETYL) BROMURE …
Number of citations: 2 pascal-francis.inist.fr
YY Shu - 1992 - ruor.uottawa.ca
dissertation copies are in typewriter face, while others may be from any type of Page 1 LLLLLLSGGGGGG GGG aaLLL This manuscript has been reproduced from the microfilm master. …
Number of citations: 0 ruor.uottawa.ca
SD Santhosam, P Selvam, A Danodia - International Journal of Science …, 2023 - ijsra.net
The three isolates were isolated from the methanolic extract of Abrus precatorius seeds by column chromatography using silica gel 60-120 mesh as the adsorbent and methanol as the …
Number of citations: 0 ijsra.net
RC Wende - 2016 - geb.uni-giessen.de
The first part of this thesis is a Critical Review on multicatalysis that is used as a general introduction to this rapidly growing field of research. We define the different types of one-pot …
Number of citations: 4 geb.uni-giessen.de
MG Corradini, MA Rogers - Current Opinion in Food Science, 2016 - Elsevier
Highlights • Computational tools can aid in the selection and design of edible molecular gelators. • Computational tools can provide insights into forming mechanisms in molecular gels. …
Y Zhou, KS Liao, TY Chen, YSY Hsieh… - The Journal of Organic …, 2023 - ACS Publications
Regioselective functionalization of unprotected carbohydrates at a secondary OH group in the presence of primary OH groups based on the commonly used organotin-mediated …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
MA Ruegsegger - 2001 - search.proquest.com
A common problem associated with cardiovascular devices is surface induced thrombosis initiated by the rapid, non-specific adsorption of plasma proteins onto the biomaterial surface. …
HCAR Rufino - 1998 - search.proquest.com
A series of carbohydrate derivatives were prepared and their structural determination was made by NMR spectroscopy. The molecular structures of 1, 2-O-isopropylidene-5-Op-tosyl-α-D…

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